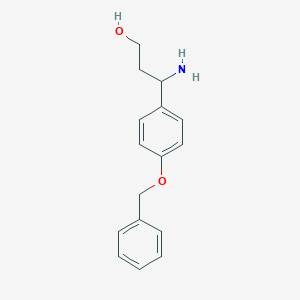
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) typically involves the reaction of 4-fluorobenzaldehyde with cyanide sources under controlled conditions. One common method is the reaction of 4-fluorobenzaldehyde with sodium cyanide in the presence of a suitable catalyst and solvent, such as ethanol, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of (S)-(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the nitrile group can interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-(4-Chlorophenyl)hydroxyacetonitrile
- (S)-(4-Bromophenyl)hydroxyacetonitrile
- (S)-(4-Methylphenyl)hydroxyacetonitrile
Uniqueness
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
176485-58-8 |
|---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m1/s1 |
InChI Key |
UWDPUVCVIQXYQR-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C#N)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Synonyms |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)




